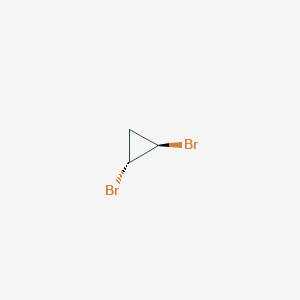
(1R,2R)-1,2-dibromocyclopropane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R,2R)-1,2-Dibromocyclopropane is a chiral organobromine compound with the molecular formula C3H4Br2. It is a stereoisomer of 1,2-dibromocyclopropane, characterized by its two bromine atoms attached to the cyclopropane ring in a specific spatial arrangement. This compound is of interest in organic chemistry due to its unique structural properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
(1R,2R)-1,2-Dibromocyclopropane can be synthesized through the bromination of cyclopropane derivatives. One common method involves the addition of bromine (Br2) to cyclopropane in the presence of a solvent such as carbon tetrachloride (CCl4) under controlled conditions. The reaction typically proceeds via a free radical mechanism, leading to the formation of the dibrominated product.
Industrial Production Methods
Industrial production of this compound may involve similar bromination processes, but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired enantiomer in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
(1R,2R)-1,2-Dibromocyclopropane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as hydroxide (OH-) or amines (NH2-), leading to the formation of cyclopropanol or cyclopropylamines.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form cyclopropene.
Reduction Reactions: Reduction of this compound with reducing agents like lithium aluminum hydride (LiAlH4) can yield cyclopropane.
Common Reagents and Conditions
Substitution: Nucleophiles like NaOH or NH3 in aqueous or alcoholic solutions.
Elimination: Strong bases such as potassium tert-butoxide (t-BuOK) in aprotic solvents.
Reduction: Reducing agents like LiAlH4 in ether solvents.
Major Products
Substitution: Cyclopropanol, cyclopropylamines.
Elimination: Cyclopropene.
Reduction: Cyclopropane.
Wissenschaftliche Forschungsanwendungen
(1R,2R)-1,2-Dibromocyclopropane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it valuable in studying reaction mechanisms and stereochemistry.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly in the design of chiral drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (1R,2R)-1,2-dibromocyclopropane involves its interaction with various molecular targets. In substitution reactions, the bromine atoms are replaced by nucleophiles, altering the compound’s structure and properties. In elimination reactions, the removal of bromine atoms leads to the formation of cyclopropene, a compound with a strained ring system that can further react with other molecules. The specific pathways and targets depend on the reaction conditions and the nature of the reagents involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1S,2S)-1,2-Dibromocyclopropane: The enantiomer of (1R,2R)-1,2-dibromocyclopropane, with similar chemical properties but different spatial arrangement.
1,1-Dibromocyclopropane: A structural isomer with both bromine atoms on the same carbon.
1,2-Dichlorocyclopropane: A similar compound with chlorine atoms instead of bromine.
Uniqueness
This compound is unique due to its specific stereochemistry, which influences its reactivity and interactions with other molecules. Its chiral nature makes it valuable in asymmetric synthesis and the study of stereochemical effects in chemical reactions.
Eigenschaften
Molekularformel |
C3H4Br2 |
|---|---|
Molekulargewicht |
199.87 g/mol |
IUPAC-Name |
(1R,2R)-1,2-dibromocyclopropane |
InChI |
InChI=1S/C3H4Br2/c4-2-1-3(2)5/h2-3H,1H2/t2-,3-/m1/s1 |
InChI-Schlüssel |
SRTPQRFGGDGJBV-PWNYCUMCSA-N |
Isomerische SMILES |
C1[C@H]([C@@H]1Br)Br |
Kanonische SMILES |
C1C(C1Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(2-Chloro-6-fluoro-benzyl)-cyclopropyl-amino]-acetic acid](/img/structure/B11760362.png)
![[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl][(4-methoxyphenyl)methyl]amine](/img/structure/B11760368.png)
-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11760376.png)
![8-(Difluoromethyl)-1,4-dioxaspiro[4.5]decane-8-carboxylic acid](/img/structure/B11760381.png)
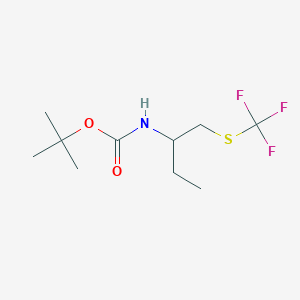
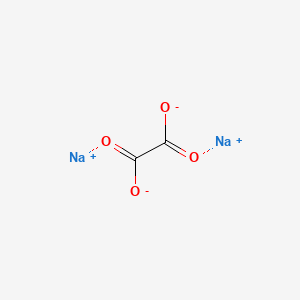
![8-Azabicyclo[3.2.1]octan-6-ol](/img/structure/B11760396.png)
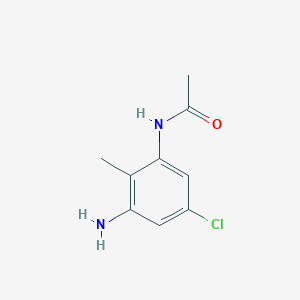
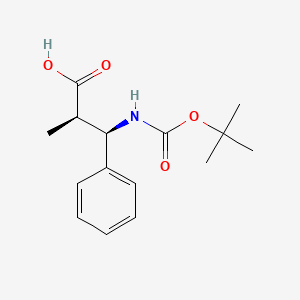
![[(3-methoxyphenyl)methyl][(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11760411.png)

![[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl][(5-fluorothiophen-2-yl)methyl]amine](/img/structure/B11760418.png)
![8-Fluoro-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B11760422.png)
![2-[(3-Bromophenyl)methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B11760427.png)
